N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride
Overview
Description
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride, continue to hold commercial importance due to their varied biological effects. Research has significantly expanded our understanding of the biological consequences of exposure to such compounds. The information on environmental toxicology has also been greatly enhanced, reflecting both the biological activity of these materials and their proposed usage in various applications (Kennedy, 2001).
Pharmacological Exploration
The search for novel synthetic opioids, including non-fentanil novel synthetic opioid receptor agonists, has highlighted the significance of N-substituted benzamides and acetamides. These compounds have been developed from patented compounds and show potential for further pharmacological research. The monitoring of these substances is crucial for understanding their impact on drug markets and potential harm (Sharma et al., 2018).
Environmental Impact and Degradation
The degradation of acetaminophen, which leads to various by-products including acetamide, has been extensively studied. Understanding the biotoxicity of these by-products is crucial for environmental safety. This research contributes to enhancing the degradation of pollutants by Advanced Oxidation Processes (AOPs) (Qutob et al., 2022).
Neurological Applications
The role of NMDA (N-methyl-D-aspartate) receptor antagonists, including ketamine, in postoperative pain management and treatment of depression and status epilepticus, represents a crucial area of research. Studies indicate ketamine's potential for neuroprotection and neurotoxicity, depending on the context of use (Yan & Jiang, 2014; Suzuki, 2009).
Therapeutic Evidence and Mechanisms of Action
Research on N-acetylcysteine (NAC) in psychiatry suggests its utility in treating psychiatric disorders, modulating pathways beyond its antioxidant properties. This indicates the compound's potential in modulating glutamatergic, neurotropic, and inflammatory pathways, offering insights into novel therapeutic mechanisms (Dean et al., 2011).
Safety And Hazards
This involves detailing any safety precautions that need to be taken when handling the compound, as well as any hazards associated with the compound, such as toxicity or flammability.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods or potential applications for the compound.
properties
IUPAC Name |
N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-11-8-10(14)13(3)9-4-6-12(2)7-5-9;;/h9,11H,4-8H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUDBERWAFFQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1CCN(CC1)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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